molecular formula C18H19N5O2S B2467592 7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421451-30-0

7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2467592
CAS No.: 1421451-30-0
M. Wt: 369.44
InChI Key: NYELAAXRBCTEPK-UHFFFAOYSA-N
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Description

7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic heterocyclic compound intended for research and development purposes. This molecule features a complex tetrahydropyrimido[2,1-b][1,3]thiazine scaffold coupled with an indazole carboxamide group, a structural motif often explored in medicinal chemistry for its potential to modulate various biological targets . Heterocyclic compounds of this class are of significant interest in early-stage pharmaceutical research for screening against a range of therapeutic areas . As a high-quality chemical reagent, it is supplied for use in non-clinical, non-diagnostic laboratory investigations. This product is strictly labeled "For Research Use Only" and is not intended for any form of human consumption, diagnostic use, or therapeutic application. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-14-10(2)20-18-23(17(14)25)8-12(9-26-18)16(24)21-13-5-4-11-7-19-22-15(11)6-13/h4-7,12H,3,8-9H2,1-2H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYELAAXRBCTEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)C=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that integrates several functional groups typical of biologically active compounds. The presence of the indazole moiety is particularly notable, as indazoles are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Formula

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol

Research indicates that compounds similar to 7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Pathways: Many indazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: These compounds can interact with signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.
  • Antioxidant Activity: Some studies suggest that these compounds may possess antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties. For instance:

  • Case Study 1: A study demonstrated that a related indazole compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved downregulation of cyclin B1 and upregulation of p53 expression.
CompoundCell LineIC50 (µM)Mechanism
Indazole Derivative AA4315.0Apoptosis induction
Indazole Derivative BMCF-710.0Cell cycle arrest

Antimicrobial Activity

There is emerging evidence that compounds in this class may also exhibit antimicrobial activity. For example:

  • Case Study 2: Research on similar compounds indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membrane integrity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any new compound:

  • Absorption: The compound shows good solubility in organic solvents but limited solubility in water.
  • Distribution: Predicted to distribute widely in tissues due to its lipophilic nature.
  • Metabolism: Likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways require further investigation.
  • Toxicity: Preliminary studies indicate low toxicity profiles with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–11, 13)

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused ring system.
  • Key Differences : The target compound replaces the thiazole ring with a thiazine ring, introducing additional nitrogen and altering ring puckering. The pyrimidine ring in this analog adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
  • Substituents : A benzylidene group at position 2 and a phenyl group at position 5 contrast with the target’s indazole-carboxamide and ethyl/methyl groups.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Core Structure : Imidazo[1,2-a]pyridine fused system.
  • Substituents: Nitrophenyl and cyano groups may enhance electron-withdrawing effects, whereas the target’s indazole-carboxamide could improve hydrogen-bonding capacity .

Functional Group and Pharmacophore Analysis

2-R5-oxo-5H-6-Carboxamind-7-Phenyl-1,3,4-thiadiazolo-(3,2-a) Pyrimidine ()

  • Functional Groups : Carboxamide at position 6 and a thiadiazole ring.
  • Thiadiazole (in this analog) vs. thiazine (target) introduces differences in ring size and electronic properties.
  • Synthesis : Both compounds utilize amine reactions for carboxamide formation, suggesting shared synthetic pathways .

Crystallographic and Conformational Insights

  • Ring Puckering : The pyrimidine ring in thiazolo[3,2-a]pyrimidine derivatives () exhibits puckering amplitudes (e.g., q = 0.224 Å) that influence molecular packing and intermolecular interactions. Similar puckering is expected in the target compound’s tetrahydropyrimido-thiazine system .
  • Intermolecular Interactions : C—H···O hydrogen bonds in create chains along the c-axis, a feature likely relevant to the target’s carboxamide group .

Structural and Physicochemical Comparison Table

Feature Target Compound Ethyl 7-methyl-thiazolo[3,2-a]pyrimidine () Diethyl imidazo[1,2-a]pyridine ()
Core Structure Pyrimido[2,1-b][1,3]thiazine Thiazolo[3,2-a]pyrimidine Imidazo[1,2-a]pyridine
Ring Conformation Likely puckered (inferred from analogs) Flattened boat (C5 deviation: 0.224 Å) Planar (no puckering data reported)
Key Substituents 7-ethyl, 8-methyl, 3-carboxamide-indazol-6-yl 2-benzylidene, 5-phenyl, 6-carboxylate 7-(4-nitrophenyl), 8-cyano, 3-phenethyl
Synthetic Route Likely involves cyclocondensation and carboxamide coupling Reflux with acetic anhydride/acetic acid One-pot two-step reaction
Spectroscopic Data Not available 1H/13C NMR, IR, HRMS (reported for analogs) 1H/13C NMR, IR, HRMS

Critical Analysis of Substituent Effects

  • Indazole-Carboxamide : The indazole moiety’s aromaticity and hydrogen-bonding capacity (via NH groups) contrast with the electron-withdrawing nitrophenyl group in , suggesting divergent biological target affinities .

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